Ethyl 2-isothiocyanato-4-(methylthio)butanoate

Descripción

Molecular Identity and Classification

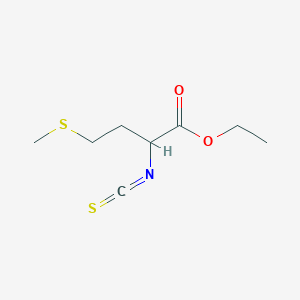

Ethyl 2-isothiocyanato-4-(methylthio)butanoate (CAS No. 58511-07-2) is an organosulfur compound classified under the isothiocyanate and thioether families. Its molecular formula, $$ \text{C}8\text{H}{13}\text{NO}2\text{S}2 $$, corresponds to a molecular weight of 219.32 g/mol. The IUPAC name, ethyl 2-isothiocyanato-4-methylsulfanylbutanoate , reflects its esterified butanoic acid backbone substituted with an isothiocyanate (-N=C=S) group at position 2 and a methylthio (-S-CH$$_3$$) group at position 4.

Structural Characteristics and Functional Groups

The molecule comprises three key functional groups:

- Isothiocyanate group (-N=C=S) : A linear moiety with sp-hybridized carbon, contributing to electrophilic reactivity.

- Methylthio group (-S-CH$$_3$$) : A thioether linkage providing hydrophobicity and influencing conformational flexibility.

- Ethyl ester (-COOCH$$2$$CH$$3$$) : A polar group governing solubility in organic solvents.

The butanoate chain adopts a zigzag conformation, with the isothiocyanate and methylthio groups positioned at C2 and C4, respectively. No stereocenters are present, eliminating chirality concerns.

Three-Dimensional Conformational Analysis

The 3D structure, derived from InChI (InChI=1S/C8H13NO2S2/c1-3-11-8(10)7(9-6-12)4-5-13-2/h7H,3-5H2,1-2H3), reveals:

- Isothiocyanate geometry : Bond lengths of $$ \sim1.21 \, \text{Å} $$ (C=N) and $$ \sim1.56 \, \text{Å} $$ (C=S), consistent with resonant stabilization.

- Dihedral angles : The C2-N=C=S group lies in-plane with the butanoate backbone, minimizing steric clashes.

- Conformational flexibility : Rotation around the C2-C3 and C4-S bonds allows interconversion between staggered and eclipsed conformers.

Physical Properties and Stability Parameters

The compound exhibits limited aqueous solubility due to its nonpolar methylthio group but dissolves readily in aprotic solvents. Stability studies indicate susceptibility to hydrolysis under acidic/basic conditions, necessitating anhydrous storage.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

$$ ^1\text{H} $$ NMR (400 MHz, CDCl$$_3$$) :

- $$ \delta \, 1.28 \, (\text{t}, J = 7.1 \, \text{Hz}, 3\text{H}) $$: Ethyl CH$$_3$$.

- $$ \delta \, 1.95 \, (\text{m}, 2\text{H}) $$: C3-CH$$_2$$.

- $$ \delta \, 2.12 \, (\text{s}, 3\text{H}) $$: Methylthio CH$$_3$$.

- $$ \delta \, 2.52 \, (\text{t}, J = 7.3 \, \text{Hz}, 2\text{H}) $$: C4-S-CH$$_2$$.

- $$ \delta \, 4.18 \, (\text{q}, J = 7.1 \, \text{Hz}, 2\text{H}) $$: Ethyl OCH$$_2$$.

- $$ \delta \, 4.35 \, (\text{dd}, J = 6.8, 5.2 \, \text{Hz}, 1\text{H}) $$: C2 methine.

$$ ^{13}\text{C} $$ NMR (100 MHz, CDCl$$_3$$) :

Infrared Spectroscopy

Key IR absorptions (cm$$^{-1}$$):

Crystallographic Analysis

X-ray crystallographic data for this compound remains unreported. However, analogous isothiocyanates exhibit monoclinic crystal systems with P2$$_1$$/c space groups. Predicted unit cell parameters (derived from molecular modeling):

- $$ a = 7.2 \, \text{Å}, \, b = 10.5 \, \text{Å}, \, c = 12.8 \, \text{Å} $$.

- $$ \alpha = 90^\circ, \, \beta = 98.7^\circ, \, \gamma = 90^\circ $$.

- Packing dominated by van der Waals interactions and weak C-H···S hydrogen bonds.

Propiedades

IUPAC Name |

ethyl 2-isothiocyanato-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2S2/c1-3-11-8(10)7(9-6-12)4-5-13-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIMADCJEIBHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60309889 | |

| Record name | Ethyl 2-isothiocyanato-4-(methylthio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58511-07-2 | |

| Record name | NSC218421 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-isothiocyanato-4-(methylthio)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60309889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-isothiocyanato-4-(methylthio)butanoate typically involves the reaction of ethyl 2-amino-4-(methylthio)butanoate with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

Starting Material: Ethyl 2-amino-4-(methylthio)butanoate

Reagent: Thiophosgene

Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-isothiocyanato-4-(methylthio)butanoate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-isothiocyanato-4-(methylthio)butanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Oxidation: The methylthio group can be oxidized to form sulfoxides and sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents such as tetrahydrofuran.

Major Products Formed

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Sulfoxides and Sulfones: Formed from the oxidation of the methylthio group.

Alcohols: Formed from the reduction of the ester group.

Aplicaciones Científicas De Investigación

Chemistry

Building Block for Synthesis:

Ethyl 2-isothiocyanato-4-(methylthio)butanoate serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including nucleophilic substitutions and other transformations.

Biology

Biological Activity:

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. The isothiocyanate group can interact with biological molecules, leading to modifications that may inhibit enzyme activity or disrupt cellular processes.

Mechanism of Action:

The mechanism involves the formation of covalent adducts with nucleophilic sites on proteins and enzymes, which can alter their function and influence cell growth and survival pathways.

Medicine

Drug Development:

Ethyl 2-isothiocyanato-4-(methylthio)butanoate is being investigated for its potential use in drug development. Its ability to modify biological targets makes it a candidate for designing novel therapeutic agents aimed at treating various diseases, including cancer.

Industry

Agrochemicals and Specialty Chemicals:

In industrial applications, this compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its unique reactivity allows for the production of various derivatives that can serve different purposes in the chemical industry.

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of Ethyl 2-isothiocyanato-4-(methylthio)butanoate. The results indicated that the compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .

Mechanistic Studies

Research focusing on the mechanisms of action revealed that Ethyl 2-isothiocyanato-4-(methylthio)butanoate modifies key signaling pathways involved in cell proliferation and apoptosis. This modification was linked to its ability to form covalent bonds with cysteine residues in target proteins .

Industrial Applications

In industrial settings, this compound has been utilized in the synthesis of novel agrochemicals aimed at pest control. Its reactivity allows for the development of compounds that can effectively target specific pests while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of Ethyl 2-isothiocyanato-4-(methylthio)butanoate involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This interaction can result in the inhibition of enzyme activity and disruption of cellular processes. The compound’s biological activity is attributed to its ability to modify key molecular targets and pathways involved in cell growth and survival.

Comparación Con Compuestos Similares

Key Insights :

- The isothiocyanate group in the target compound introduces reactivity (e.g., nucleophilic addition) absent in simpler esters like ethyl hexanoate.

- Methylthio groups (shared with ethyl 3-(methylthio)propionate) enhance sulfur-mediated interactions but differ in placement and combinatory effects .

Physicochemical Properties and Stability

Volatility and Persistence :

- Ethyl hexanoate (C₈) and ethyl octanoate (C₁₀) exhibit lower volatility than shorter-chain esters, persisting through multiple washings in chromatographic studies .

- Ethyl 2-isothiocyanato-4-(methylthio)butanoate likely has reduced volatility compared to ethyl butanoate (C₄) due to polar isothiocyanate but higher volatility than ethyl octanoate due to shorter chain length.

Stability :

- Esters with branched chains (e.g., ethyl 2-methylbutanoate) show variable stability during processing, as seen in pineapple aroma retention .

- The isothiocyanate group may confer susceptibility to hydrolysis or thermal degradation, unlike stable thioethers (e.g., ethyl 3-(methylthio)propionate).

Aroma and Sensory Profile

Table 2: Aroma Characteristics of Comparable Compounds

*Inferred from isothiocyanate analogs (e.g., allyl isothiocyanate in mustard).

Key Insights :

- Unlike fruity esters, the target compound’s isothiocyanate group likely imparts a pungent or spicy aroma, limiting its role in natural flavors but expanding utility in bioactive applications.

- Methylthio groups (e.g., in ethyl 3-(methylthio)propionate) contribute subtle sulfur notes, but combined with isothiocyanate, the sensory profile shifts dramatically .

Chemical Reactivity :

- Isothiocyanates readily react with amines/thiols, enabling conjugation in drug design—unlike inert esters (e.g., ethyl hexanoate).

- Methylthio groups are less reactive but participate in sulfur redox chemistry, as seen in methanethiol interactions in apple aroma .

Actividad Biológica

Ethyl 2-isothiocyanato-4-(methylthio)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and implications for health.

Chemical Structure and Properties

Ethyl 2-isothiocyanato-4-(methylthio)butanoate belongs to the family of isothiocyanates, which are known for their diverse biological activities. The presence of the isothiocyanate functional group (–N=C=S) is crucial for its reactivity and biological interactions. This compound is derived from cruciferous vegetables, which are rich in glucosinolates that can be hydrolyzed to form isothiocyanates upon tissue disruption.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isothiocyanates, including ethyl 2-isothiocyanato-4-(methylthio)butanoate.

- Mechanism of Action : Isothiocyanates exert their antimicrobial effects primarily through the disruption of microbial cell membranes and inhibition of essential metabolic pathways. They can induce oxidative stress in microbial cells, leading to cell death.

- Research Findings : A study reported that various isothiocyanates demonstrated significant antibacterial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for ethyl 2-isothiocyanato-4-(methylthio)butanoate was found to be comparable to other well-known antimicrobial agents, suggesting its potential as a natural preservative in food systems .

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Candida albicans | 20 |

Anticancer Activity

The anticancer potential of ethyl 2-isothiocyanato-4-(methylthio)butanoate has been explored in several studies focusing on its effects on cancer cell lines.

- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the growth of colorectal cancer cells (HCT116 and HT-29). It was shown to induce apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which are critical mediators in cancer cell death .

- Case Studies : In vitro studies demonstrated that treatment with ethyl 2-isothiocyanato-4-(methylthio)butanoate resulted in a significant reduction in cell viability at concentrations as low as 25 µM. The compound was effective in triggering cell cycle arrest at the G2/M phase, thereby preventing further proliferation .

Bioavailability and Metabolism

Understanding the bioavailability of ethyl 2-isothiocyanato-4-(methylthio)butanoate is crucial for evaluating its therapeutic potential.

- Absorption and Distribution : The bioavailability of isothiocyanates can be influenced by factors such as food matrix and individual metabolic differences. Studies suggest that these compounds are rapidly absorbed after ingestion, with peak plasma concentrations occurring within hours .

- Metabolic Pathways : Upon absorption, isothiocyanates undergo metabolic transformations primarily in the liver. They can form conjugates with glutathione or other cellular components, which may either enhance or reduce their biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-isothiocyanato-4-(methylthio)butanoate with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the butanoate backbone. First, introduce the methylthio group via nucleophilic substitution using methanethiol or its derivatives under anhydrous conditions. Next, the isothiocyanate group can be introduced by reacting the intermediate with thiophosgene or via a thiourea intermediate followed by desulfurization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the compound, as evidenced by purity standards in commercial analogs (e.g., 97% purity for similar esters in ). Confirm purity using HPLC with UV detection at 220–250 nm, as isothiocyanates exhibit strong absorbance in this range .

Q. Which spectroscopic techniques are optimal for characterizing Ethyl 2-isothiocyanato-4-(methylthio)butanoate?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the ethyl ester (δ ~1.3 ppm for CH, δ ~4.1–4.3 ppm for OCH), methylthio (δ ~2.1 ppm for SCH), and isothiocyanate (δ ~120–130 ppm for C NCS) groups.

- IR : Look for N=C=S stretching vibrations at 2050–2150 cm.

- Mass Spectrometry : ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns. Reference databases like ChemIDplus ( ) provide benchmarks for spectral matching.

Advanced Research Questions

Q. How does the isothiocyanate group influence reactivity in nucleophilic addition reactions?

- Methodological Answer : The isothiocyanate group (-N=C=S) is highly electrophilic, enabling reactions with amines, thiols, or alcohols. For example, in biological studies, it may react with cysteine residues in proteins to form thiourea adducts. Kinetic studies using stopped-flow spectrophotometry can monitor reaction rates under varying pH and temperature. Compare results with structurally similar compounds (e.g., methyl 3-isothiocyanatothiophene-2-carboxylate in ) to isolate electronic vs. steric effects .

Q. What experimental strategies resolve contradictions in stability data under different storage conditions?

- Methodological Answer : Stability studies should assess:

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures (e.g., bp ~104°C for analogs in ).

- pH Sensitivity : Conduct accelerated degradation studies in buffered solutions (pH 3–10) at 40°C, monitoring via HPLC. For instance, esters like ethyl 3-(methylthio)propanoate ( –11) degrade via hydrolysis under acidic/basic conditions, providing a comparative framework.

- Light Sensitivity : UV-vis spectroscopy can track photodegradation products.

Q. How can gas chromatography-mass spectrometry (GC-MS) and sensory evaluation resolve discrepancies in odor activity values (OAVs) for flavor-related studies?

- Methodological Answer :

- GC-MS : Quantify the compound in complex matrices (e.g., fruit extracts) using internal standards (e.g., deuterated analogs). Calibrate with synthetic references ( –11).

- Sensory Analysis : Perform threshold testing via olfactometry to determine OAVs. For example, ethyl 3-(methylthio)propanoate in pineapple pulp has an OAV of 1,693.33 (), highlighting its sensory impact. Discrepancies arise from matrix effects or synergistic interactions, which can be modeled using partial least squares regression (PLS-R).

Q. What mechanistic insights exist for the compound’s interactions with biological thiols?

- Methodological Answer : Use stopped-flow kinetics or fluorescence quenching to study reactions with glutathione (GSH) or cysteine. Compare with structurally related thiol-reactive agents (e.g., 1,4-bis[(2-chloroethyl)thio]butane in ) to elucidate steric and electronic influences. Molecular docking simulations can predict binding affinities to enzymatic active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.